

An In-depth Technical Guide to the Chemical Structure of 1-Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenylguanidine carbonate*

Cat. No.: *B082822*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylguanidine carbonate is a versatile organic compound with applications ranging from a vulcanization accelerator in the rubber industry to a precursor in the synthesis of pharmaceuticals and agrochemicals.^[1] Its biological activity, including antimicrobial properties, makes it a compound of interest for further investigation in drug development.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **1-phenylguanidine carbonate**, with a focus on data relevant to researchers in the chemical and biomedical sciences.

Chemical Structure and Identification

1-Phenylguanidine carbonate is an organic salt consisting of a phenylguanidinium cation and a carbonate or bicarbonate anion. It can exist in different stoichiometric ratios, most commonly as a 1:1 or a 2:1 salt of phenylguanidine to carbonic acid. This distinction is crucial for accurate experimental work and is reflected in the different CAS numbers and molecular formulas.

The core structure features a guanidine group attached to a phenyl ring. The guanidinium cation is stabilized by resonance, distributing the positive charge over several atoms.

Table 1: Chemical Identifiers for **1-Phenylguanidine Carbonate** (1:1 Salt)

Identifier	Value
IUPAC Name	carbonic acid;2-phenylguanidine
CAS Number	6685-76-3, 14018-90-7
Molecular Formula	C8H11N3O3
Molecular Weight	197.19 g/mol
SMILES String	C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
InChI Key	XDSYAIICRRZSJX-UHFFFAOYSA-N

Table 2: Chemical Identifiers for **1-Phenylguanidine Carbonate** (2:1 Salt)

Identifier	Value
IUPAC Name	bis(diaminomethylidene(phenyl)azanium);carbo nate
CAS Number	6291-89-0
Molecular Formula	C15H20N6O3
Molecular Weight	332.36 g/mol
SMILES String	C1=CC=C(C=C1) [NH+]=C(N)N.C1=CC=C(C=C1) [NH+]=C(N)N.C(=O)([O-])[O-]
InChI Key	AYGJSDKAQHAAHO-UHFFFAOYSA-N

Physicochemical Properties

1-Phenylguanidine carbonate is typically a white crystalline powder.^[1] The melting point and other physical properties can vary depending on the specific salt form.

Table 3: Physicochemical Properties of **1-Phenylguanidine Carbonate**

Property	Value
Appearance	White crystalline powder [1]
Melting Point	149-153 °C [2]
Solubility	Sparingly soluble in water [1]

Spectral Analysis

Characterization of **1-phenylguanidine carbonate** is typically achieved through various spectroscopic methods. While detailed spectral data is often proprietary or requires access to specialized databases, the following techniques are standard for the structural elucidation of this compound.

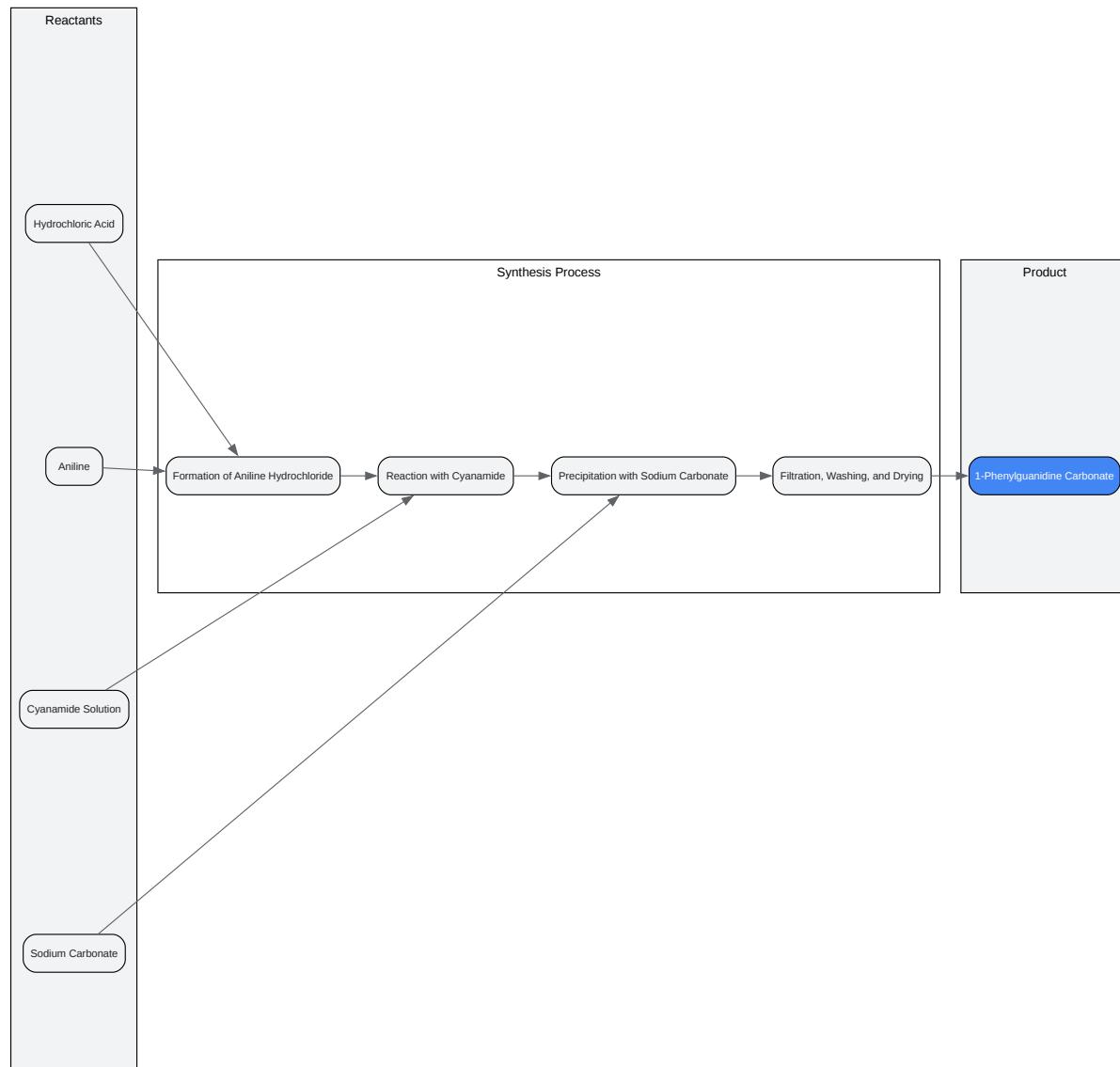
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the presence of the phenyl and guanidinium moieties and their connectivity. Spectral data for phenylguanidine carbonate is available on platforms such as ChemicalBook.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the characteristic functional groups present in the molecule. The spectrum would be expected to show absorptions for N-H, C-N, C=N, and C=C bonds, as well as the characteristic bands of the carbonate anion around 1445 cm⁻¹ and 875 cm⁻¹.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The PubChem entry for N-phenylguanidine indicates the availability of GC-MS data.[\[3\]](#)

Experimental Protocols: Synthesis of 1-Phenylguanidine Carbonate

Several methods for the synthesis of **1-phenylguanidine carbonate** have been reported, primarily in the patent literature. A common approach involves the reaction of aniline with a source of cyanamide, followed by treatment with carbonic acid or a carbonate salt.

Protocol 1: Synthesis from Aniline and Cyanamide Solution

This method involves the reaction of aniline with cyanamide in the presence of an acid, followed by precipitation of the carbonate salt.


Materials:

- Aniline
- Hydrochloric acid
- 50% Cyanamide solution
- Sodium carbonate
- Phase transfer catalyst (optional)

Procedure:

- Aniline is dissolved in water and acidified with hydrochloric acid to form aniline hydrochloride.
- A phase transfer catalyst may be added at this stage.
- A 50% aqueous solution of cyanamide is added dropwise to the aniline hydrochloride solution while maintaining the temperature at 60-70 °C.
- The reaction mixture is stirred at this temperature for a specified period (e.g., 2.5 hours).
- After the reaction is complete, a solution of sodium carbonate is added to the mixture to precipitate **1-phenylguanidine carbonate**.
- The pH of the solution may be adjusted to 7 to ensure complete precipitation.
- The solid product is collected by filtration, washed with water, and dried.

Below is a diagram illustrating the general workflow for the synthesis of **1-phenylguanidine carbonate**.

[Click to download full resolution via product page](#)***Synthesis Workflow for 1-Phenylguanidine Carbonate.***

Biological Activity and Applications

1-Phenylguanidine and its derivatives exhibit a range of biological activities.

- Antimicrobial Agent: **1-Phenylguanidine carbonate** has been reported to possess antimicrobial properties, making it a candidate for development in pharmaceuticals and personal care products.[1]
- Precursor for Agrochemicals: It serves as a key intermediate in the synthesis of fungicides.
- Pharmaceutical Intermediate: Phenylguanidine derivatives have been investigated for various therapeutic applications. For instance, they are used in the preparation of selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[4]

While the direct signaling pathways of 1-phenylguanidine are not extensively documented in publicly available literature, the guanidine moiety is a common feature in molecules that interact with various biological targets, including ion channels and enzymes. The biological effects of phenylguanidine derivatives are an active area of research.

Conclusion

1-Phenylguanidine carbonate is a compound with significant industrial and potential therapeutic relevance. A thorough understanding of its chemical structure, properties, and synthesis is essential for its effective application and for the development of novel derivatives with enhanced biological activities. This guide provides a foundational overview to aid researchers and professionals in their work with this versatile molecule. Further investigation into its specific mechanism of action and biological targets is warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
- 3. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-phenylguanidine | 2002-16-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of 1-Phenylguanidine Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082822#1-phenylguanidine-carbonate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com